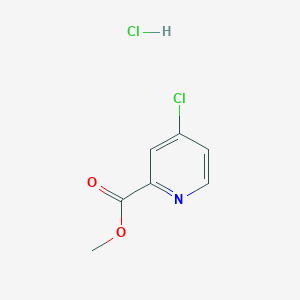

Clorhidrato de 4-cloropicolinato de metilo

Descripción general

Descripción

Synthesis Analysis

The synthesis of methyl 4-chloropicolinate hydrochloride involves several steps, starting from picolinic acid. Through chlorination and esterification, the intermediate methyl 4-chloropicolinate is prepared. This compound can be further transformed into various derivatives through reactions such as amidation and nucleophilic substitution. For instance, Yao Jian-wen (2012) reported a method that features simple operation, high yield, and is considered green chemistry (Yao Jian-wen, 2012).

Molecular Structure Analysis

The molecular structure of methyl 4-chloropicolinate hydrochloride and its derivatives can be characterized using spectroscopic methods such as Fourier transform infrared (FTIR), Fourier transform Raman spectra, and nuclear magnetic resonance (NMR) spectroscopy. For example, the study by Balachandran et al. (2014) provides a computational insight into the structure of methyl L-prolinate hydrochloride, which is synthesized from L-proline amino acid, showcasing the utility of computational methods in understanding molecular structures (Balachandran et al., 2014).

Chemical Reactions and Properties

Methyl 4-chloropicolinate hydrochloride undergoes various chemical reactions, leading to the formation of diverse compounds. Its reactivity has been utilized in synthesizing new derivatives with potential biological activities. For instance, Konduri et al. (2021) designed and synthesized novel diamino phenyl chloropicolinate fettered carboxamides, urea, and thiourea derivatives, highlighting the compound's versatility in chemical synthesis (Konduri et al., 2021).

Aplicaciones Científicas De Investigación

Aplicaciones farmacéuticas

Los compuestos clorados como el clorhidrato de 4-cloropicolinato de metilo son prometedores para su uso en química medicinal . Hay más de 250 medicamentos que contienen cloro aprobados por la FDA disponibles en el mercado, y muchos candidatos a fármacos farmacéuticamente importantes se encuentran en ensayos preclínicos .

Síntesis de compuestos heterocíclicos que contienen cloro

Este compuesto puede utilizarse en la síntesis de compuestos heterocíclicos que contienen cloro, que sirven como diversos agentes biológicos y fármacos en las industrias farmacéuticas . Estos compuestos inspiran el descubrimiento y desarrollo de fármacos clorados más potentes y eficaces contra numerosas enfermedades .

Síntesis de compuestos de tiosemicarbazida

El this compound puede utilizarse en la síntesis de compuestos de tiosemicarbazida dirigidos . Estos compuestos se sintetizan en tres pasos simples, comenzando con p-clorobenzaldehído disponible comercialmente .

Síntesis de derivados de sorafenib

Sorafenib es un fármaco citostático aprobado para el tratamiento del carcinoma de células renales y hepatocelular . El this compound puede utilizarse en la síntesis de derivados de sorafenib, que han mostrado una prometedora actividad antiproliferativa contra líneas celulares tumorales .

Safety and Hazards

Methyl 4-chloropicolinate is classified as a skin irritant (Category 2) and an eye irritant (Category 2). It can cause skin and serious eye irritation. Precautionary measures include washing hands and skin thoroughly after handling, wearing protective gloves, clothing, and eye/face protection. In case of contact with eyes, rinse cautiously with water for several minutes .

Propiedades

IUPAC Name |

methyl 4-chloropyridine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2.ClH/c1-11-7(10)6-4-5(8)2-3-9-6;/h2-4H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGFSBPYVNFHAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80586514 | |

| Record name | Methyl 4-chloropyridine-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

176977-85-8 | |

| Record name | Methyl 4-chloropyridine-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 176977-85-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

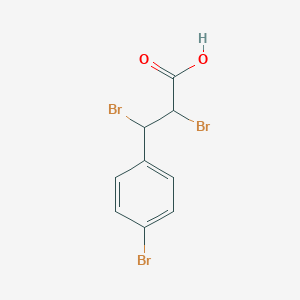

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

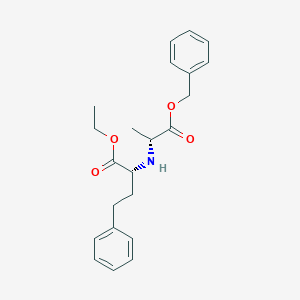

![(R)-2-[(R)-1-Ethoxy-1-oxo-4-phenylbutan-2-YL-amino]propanoic acid](/img/structure/B17452.png)

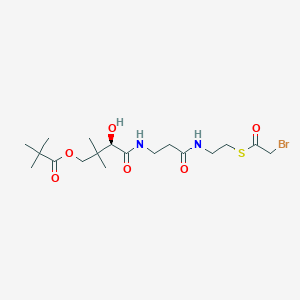

![(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester](/img/structure/B17470.png)